2-(3-bromophenyl)-N-cyclopropylacetamide
Description
2-(3-Bromophenyl)-N-cyclopropylacetamide is a brominated aromatic acetamide derivative characterized by a cyclopropylamine moiety and a 3-bromophenyl substituent. For instance, European Patent EP 2 903 618 B1 describes structurally related compounds, such as 2-(3-bromo-4-fluorophenoxy)-N-cyclopropylacetamide, which are synthesized for use in kinase inhibition studies . Commercial suppliers like Combi-Blocks list derivatives of N-cyclopropylacetamide with bromophenyl groups at varying positions (2-, 3-, or 4-), highlighting their relevance in medicinal chemistry and material science . The compound’s molecular formula is inferred as C₁₁H₁₂BrNO, with a molar mass of ~254.13 g/mol, based on analogous structures (e.g., 2-(2-bromophenyl)-N-cyclopropylacetamide, C₁₁H₁₂BrNO) .
Properties
IUPAC Name |
2-(3-bromophenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQTXSXUURZWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-cyclopropylacetamide typically involves the reaction of 3-bromobenzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 3-bromobenzoyl chloride in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add cyclopropylamine to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-(3-bromophenyl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the cyclopropylacetamide group may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Substituent Position Comparison
| Compound Name | Substituent Position | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(3-Bromophenyl)-N-cyclopropylacetamide | 3-Bromo | C₁₁H₁₂BrNO | ~254.13 | Moderate steric hindrance |
| 2-(2-Bromophenyl)-N-cyclopropylacetamide | 2-Bromo | C₁₁H₁₂BrNO | 254.13 | High steric hindrance |
| 2-(4-Bromophenyl)-N-cyclopropylacetamide | 4-Bromo | C₁₁H₁₂BrNO | 254.13 | Enhanced electronic delocalization |
Functional Group Modifications
- Amino vs. Bromo Substitution: Replacing bromine with an amino group, as in 2-(4-aminophenyl)-N-cyclopropylacetamide (CAS 926205-00-7), increases polarity and hydrogen-bonding capacity but introduces toxicity risks (e.g., H302: harmful if swallowed) .
- Fluorine Addition: The introduction of fluorine in 2-(3-bromo-4-fluorophenoxy)-N-cyclopropylacetamide enhances metabolic stability and binding specificity in kinase inhibitors, albeit with a lower synthetic yield (21%) compared to non-fluorinated analogs .
Table 2: Functional Group Impact
Cycloalkyl Group Variations
- Cyclopropyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
